3-Phenylimidazo[1,2-a]pyridine
Overview
Description
3-Phenylimidazo[1,2-a]pyridine: is a heterocyclic compound that features a fused imidazole and pyridine ring system with a phenyl group attached at the third position. This compound is part of the broader class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
3-Phenylimidazo[1,2-a]pyridine is a compound that has been shown to have diverse biological activities . Some marketed drugs like alpidem, zolpidem, saripidem, minodronic acid, zolimidine, olprinone, etc., contain this scaffold .
Mode of Action
For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was toxic to yeast strains with defects in electron transport and mitochondrial functions and caused mitochondrial fragmentation, suggesting that it acts by disrupting mitochondria .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been synthesized through a c3-h functionalization strategy . This suggests that the compound may interact with biochemical pathways involving C3-H functionalization.
Pharmacokinetics
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed , which might impact the bioavailability of the compound.
Result of Action
It’s known that imidazo[1,2-a]pyridines can have different effects depending on their structure . For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine caused mitochondrial fragmentation .
Action Environment
It’s known that the synthesis of imidazo[1,2-a]pyridines can be achieved under microwave irradiation , suggesting that the compound’s synthesis and possibly its action could be influenced by specific environmental conditions.
Biochemical Analysis
Biochemical Properties
3-Phenylimidazo[1,2-a]pyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be metabolically activated by cytochromes P450 1A1 and 1A2 to form a genotoxic metabolite . This metabolite can then undergo further reactions, such as glucuronidation or sulfation .
Cellular Effects
In cellular contexts, this compound has been found to have distinct effects. For example, one study found that this compound was selectively toxic to dopaminergic neurons in primary cultures, resulting in a decreased percentage of these neurons . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes, followed by interactions with various biomolecules. For instance, the genotoxic metabolite formed by the action of these enzymes can bind to DNA, potentially leading to mutations . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its genotoxic metabolite can cause DNA damage over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, one study found that there is no dose of this compound without effect, suggesting that even low doses can have biological effects
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is metabolically activated by cytochrome P450 enzymes, and the resulting metabolite can undergo further reactions such as glucuronidation or sulfation . These reactions involve various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multicomponent Condensation: One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid.
Oxidative Amination: Another method involves the use of indium-based metal-organic frameworks as catalysts.
Tandem Cyclization/Bromination: This method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions.
Industrial Production Methods:
- Industrial production methods often involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of heterogeneous catalysts, such as metal-organic frameworks, is particularly attractive for industrial applications due to their reusability and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Imidazo[1,2-a]pyridines can undergo oxidation reactions, often facilitated by metal catalysts or oxidizing agents.
Reduction: These compounds can also be reduced under appropriate conditions, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly at the phenyl group or the imidazole ring, are common. These can be facilitated by various reagents depending on the desired substitution.
Common Reagents and Conditions:
Oxidizing Agents: Molecular iodine, tert-butyl hydroperoxide (TBHP), and air are commonly used oxidizing agents
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Catalysts: Metal catalysts such as copper bromide and iron nitrate are used in various functionalization reactions.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidative amination can yield 2-nitro-3-arylimidazo[1,2-a]pyridines .
Scientific Research Applications
Chemistry:
- Imidazo[1,2-a]pyridines are valuable scaffolds in organic synthesis due to their ability to undergo various functionalization reactions .
Biology and Medicine:
- These compounds exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties . They are also used as pharmacological probes to study cellular processes .
Industry:
Comparison with Similar Compounds
Imidazo[1,5-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atom.
Imidazo[1,2-b]pyridines: Another class of imidazo-fused pyridines with different substitution patterns and biological activities.
Uniqueness:
- The unique structural features of 3-phenylimidazo[1,2-a]pyridine, such as the phenyl group at the third position, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
3-phenylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWDAKKJDBULCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292269 | |
Record name | 3-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92961-15-4 | |
Record name | 92961-15-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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